N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Overview
Description
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole moiety, a triazole ring, and a pyridine group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the carbazole derivative, followed by the introduction of the triazole and pyridine groups. Common reagents used in these reactions include ethylating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives, triazole-containing compounds, and pyridine-based molecules. Examples include:
- N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6OS/c1-3-30-21-11-6-5-9-18(21)19-15-17(12-13-22(19)30)27-23(32)16-33-25-29-28-24(31(25)4-2)20-10-7-8-14-26-20/h5-15H,3-4,16H2,1-2H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSQQZJSDCHXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3CC)C4=CC=CC=N4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578759-53-2 | |
Record name | N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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